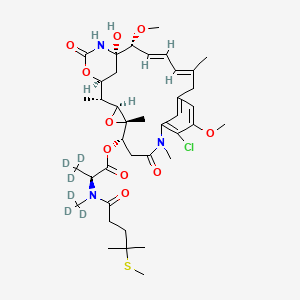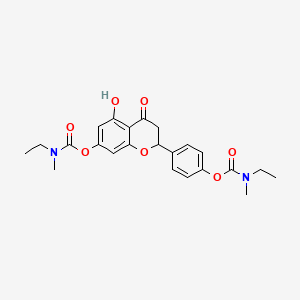
Antioxidant agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antioxidant agent-2 is a compound known for its potent antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. This compound is particularly effective in neutralizing free radicals, thereby protecting cells from oxidative stress and damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antioxidant agent-2 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions such as oxidation, reduction, and substitution to form the final product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to speed up the reactions and improve efficiency. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Antioxidant agent-2 undergoes several types of chemical reactions, including:
Oxidation: In this reaction, this compound donates electrons to neutralize free radicals, thereby preventing oxidative damage.
Reduction: The compound can also act as a reducing agent, accepting electrons from other molecules.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various halogenated compounds and acids are used as reagents, with reactions often conducted under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, which retain the compound’s antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant agent-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard antioxidant in various chemical assays to study oxidative processes.
Biology: Employed in cell culture studies to investigate the effects of oxidative stress on cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life by preventing oxidation.
Wirkmechanismus
The primary mechanism by which antioxidant agent-2 exerts its effects is through the neutralization of free radicals. This is achieved by donating electrons to free radicals, thereby stabilizing them and preventing them from causing cellular damage. The molecular targets of this compound include reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known to cause oxidative stress. The compound also activates various signaling pathways, such as the Nrf2/ARE pathway, which enhances the expression of endogenous antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Vitamin C (Ascorbic Acid): A well-known antioxidant that also neutralizes free radicals but has different solubility and stability properties compared to antioxidant agent-2.
Vitamin E (Tocopherol): Another potent antioxidant that protects cell membranes from oxidative damage.
Polyphenols: Found in various plants, these compounds have antioxidant properties but differ in their chemical structure and mechanisms of action.
Uniqueness of this compound: this compound is unique in its ability to undergo multiple types of chemical reactions, making it versatile in various applications. Its stability under different conditions also sets it apart from other antioxidants, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C23H26N2O7 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
[4-[7-[ethyl(methyl)carbamoyl]oxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C23H26N2O7/c1-5-24(3)22(28)30-15-9-7-14(8-10-15)19-13-18(27)21-17(26)11-16(12-20(21)32-19)31-23(29)25(4)6-2/h7-12,19,26H,5-6,13H2,1-4H3 |
InChI-Schlüssel |
KNWDCQYJQCVXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)N(C)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




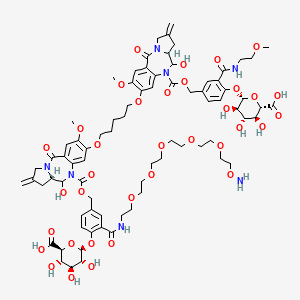



![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
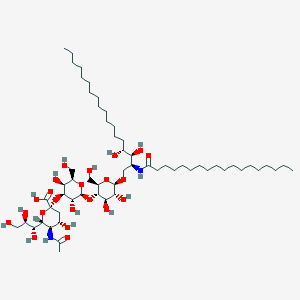

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
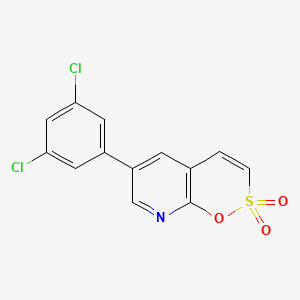
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
